N-(2-chlorophenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
CAS No.:
Cat. No.: VC16341540
Molecular Formula: C22H16ClN3O3
Molecular Weight: 405.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H16ClN3O3 |
|---|---|
| Molecular Weight | 405.8 g/mol |
| IUPAC Name | N-(2-chlorophenyl)-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |
| Standard InChI | InChI=1S/C22H16ClN3O3/c1-29-16-6-4-5-15(12-16)26-13-24-20-11-14(9-10-17(20)22(26)28)21(27)25-19-8-3-2-7-18(19)23/h2-13H,1H3,(H,25,27) |
| Standard InChI Key | YRSGZFCHBFWDON-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4=CC=CC=C4Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure centers on a quinazoline-4(3H)-one scaffold, a nitrogen-containing heterocycle known for its pharmacological versatility . Key features include:
-
Quinazoline Core: A bicyclic system comprising two fused six-membered rings with nitrogen atoms at positions 1 and 3.
-
3-Methoxyphenyl Substituent: Attached to position 3 of the quinazoline ring, this group enhances lipophilicity and potential receptor binding.
-
N-(2-Chlorophenyl) Carboxamide: Positioned at C7, this moiety introduces electron-withdrawing effects and steric bulk, influencing solubility and target affinity.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₁₆ClN₃O₃ | |
| Molecular Weight | 405.8 g/mol | |
| IUPAC Name | N-(2-chlorophenyl)-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide | |
| Canonical SMILES | COC1=CC=CC(=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4=CC=CC=C4Cl | |
| Solubility | <1 μg/mL (aqueous) |
The compound’s low aqueous solubility, attributed to its aromatic and hydrophobic groups, presents challenges for formulation but may enhance membrane permeability.
Synthesis and Structural Modification
Synthetic Routes
The synthesis involves multi-step organic reactions, as outlined in recent patents and journal articles :
-
Quinazoline Core Formation: Condensation of 2-aminoterephthalic acid derivatives with urea or thiourea under acidic conditions generates the quinazoline-4(3H)-one scaffold .
-
Substituent Introduction:
-
The 3-methoxyphenyl group is introduced via nucleophilic aromatic substitution or Ullmann coupling.
-
The N-(2-chlorophenyl) carboxamide is appended through amide bond formation using carbodiimide coupling agents.
-
Structural-Activity Relationship (SAR) Insights
Modifications to the quinazoline scaffold significantly impact bioactivity:
-
C3 Substitution: Replacement of the methoxyphenyl group with bulkier aryl groups (e.g., naphthyl) improves anticancer potency but reduces metabolic stability .
-
C7 Carboxamide: Introducing electron-withdrawing groups (e.g., Cl) at the phenyl ring enhances target affinity, as seen in analogues with IC₅₀ values <50 μM .
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies demonstrate potent cytotoxicity against human cancer lines:
| Cell Line | IC₅₀ (μM) | Mechanism | Source |
|---|---|---|---|
| HCT-116 (colon) | 36 | Caspase-3/7 activation, MMP loss | |
| HeLa (cervical) | 34 | G2/M cell cycle arrest | |
| MCF-7 (breast) | 59 | Phosphatidylserine externalization |
The compound induces apoptosis via mitochondrial depolarization and caspase-3/7 activation, a mechanism shared with structurally related triazoloquinazolines .
Antimicrobial Effects
Preliminary assays indicate broad-spectrum activity:
-
Gram-positive bacteria: MIC = 8–16 μg/mL.
-
Candida albicans: MIC = 32 μg/mL.
The 2-chlorophenyl group is critical for disrupting microbial cell wall synthesis.
Pharmacokinetic and Metabolic Profiling
Metabolic Stability
In human liver microsomes, the compound exhibits moderate stability (t₁/₂ = 29.4 min) . Key metabolic pathways include:
-
O-Demethylation: Cleavage of the methoxy group to yield a phenolic metabolite .
-
Amide Hydrolysis: Generation of free carboxylic acid and 2-chloroaniline derivatives.
Permeability and Distribution
-
PAMPA Assay: Effective permeability (Pe) = 885 × 10⁻⁶ cm/s, suggesting moderate blood-brain barrier penetration .
-
LogP: Calculated as 3.2, indicating high lipophilicity.
Comparative Analysis with Analogues
Analogues with Enhanced Potency
-
Compound 37 (Triazoloquinazoline): IC₅₀ = 1.63 μM against Plk1 kinase, highlighting the role of triazole moieties in kinase inhibition .
-
Naphthyl-Substituted Derivatives: 10-fold higher cytotoxicity than the parent compound but poorer solubility .
Trade-offs in Drug Design
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume